molecular formula C8H11BrClNO B6166189 2-[(1S)-1-aminoethyl]-5-bromophenol hydrochloride CAS No. 2751603-33-3

2-[(1S)-1-aminoethyl]-5-bromophenol hydrochloride

Cat. No.: B6166189
CAS No.: 2751603-33-3
M. Wt: 252.5
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(1S)-1-aminoethyl]-5-bromophenol hydrochloride is a chemical compound with the molecular formula C8H11BrClNO It is a derivative of phenol, substituted with a bromine atom and an aminoethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1S)-1-aminoethyl]-5-bromophenol hydrochloride typically involves the bromination of phenol followed by the introduction of the aminoethyl group. The reaction conditions often require the use of bromine or a brominating agent in the presence of a catalyst. The aminoethyl group can be introduced through a nucleophilic substitution reaction using an appropriate amine source.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and amination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-[(1S)-1-aminoethyl]-5-bromophenol hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The bromine atom can be reduced to a hydrogen atom.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Phenol derivatives without the bromine atom.

    Substitution: Various substituted phenol derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(1S)-1-aminoethyl]-5-bromophenol hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(1S)-1-aminoethyl]-5-bromophenol hydrochloride involves its interaction with specific molecular targets. The aminoethyl group can interact with various enzymes and receptors, potentially modulating their activity. The bromine atom may also play a role in the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(1S)-1-aminoethyl]-5-chlorophenol hydrochloride
  • 2-[(1S)-1-aminoethyl]-5-fluorophenol hydrochloride
  • 2-[(1S)-1-aminoethyl]-5-iodophenol hydrochloride

Uniqueness

2-[(1S)-1-aminoethyl]-5-bromophenol hydrochloride is unique due to the presence of the bromine atom, which imparts distinct chemical properties compared to its chloro, fluoro, and iodo analogs. The bromine atom influences the compound’s reactivity, making it suitable for specific applications where other halogenated derivatives may not be as effective.

Properties

CAS No.

2751603-33-3

Molecular Formula

C8H11BrClNO

Molecular Weight

252.5

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.